molecular formula C12H8N4O B7790193 7-phenyl-8H-pteridin-4-one

7-phenyl-8H-pteridin-4-one

Cat. No.: B7790193
M. Wt: 224.22 g/mol
InChI Key: CDPVXHVRRKILEV-UHFFFAOYSA-N
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Description

The compound identified as “7-phenyl-8H-pteridin-4-one” is a chemical substance with specific properties and applications. It is often used in various scientific research fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 7-phenyl-8H-pteridin-4-one involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction typically involves C-H alkylation under the action of a manganese catalyst and magnesium metal . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

7-phenyl-8H-pteridin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

7-phenyl-8H-pteridin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 7-phenyl-8H-pteridin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-phenyl-8H-pteridin-4-one include other indole derivatives and halogenated hydrocarbons. These compounds share structural similarities and may exhibit similar chemical reactivity and biological activities.

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.

Properties

IUPAC Name

7-phenyl-8H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O/c17-12-10-11(14-7-15-12)16-9(6-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPVXHVRRKILEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C(=NC=NC3=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CN=C3C(=NC=NC3=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.